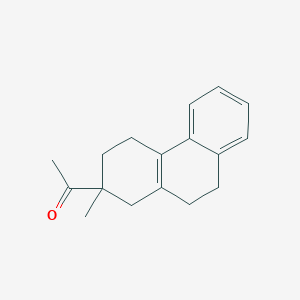
1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one is an organic compound that belongs to the class of ketones It is characterized by a phenanthrene core that is partially hydrogenated and substituted with a methyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one typically involves the hydrogenation of phenanthrene derivatives followed by functional group modifications. One common method includes:
Hydrogenation: Phenanthrene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to yield hexahydrophenanthrene.
Methylation: The hexahydrophenanthrene is then methylated using methyl iodide (CH3I) and a strong base like potassium tert-butoxide (t-BuOK).
Ketone Formation:
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the aromatic ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Br2 in carbon tetrachloride (CCl4), Cl2 in chloroform (CHCl3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships (SAR) are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
1-(2-Methylphenanthren-2-YL)ethan-1-one: Similar structure but lacks hydrogenation.
1-(2-Methyl-1,2,3,4-tetrahydrophenanthren-2-YL)ethan-1-one: Partially hydrogenated variant.
1-(2-Methyl-1,2,3,4,5,6,7,8-octahydrophenanthren-2-YL)ethan-1-one: Fully hydrogenated variant.
Uniqueness: 1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one is unique due to its specific degree of hydrogenation and the presence of both a methyl group and an ethanone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
69366-28-5 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-(2-methyl-3,4,9,10-tetrahydro-1H-phenanthren-2-yl)ethanone |
InChI |
InChI=1S/C17H20O/c1-12(18)17(2)10-9-16-14(11-17)8-7-13-5-3-4-6-15(13)16/h3-6H,7-11H2,1-2H3 |
InChI Key |
KFWOGIYUCNTOAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCC2=C(C1)CCC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


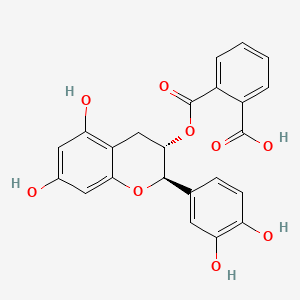

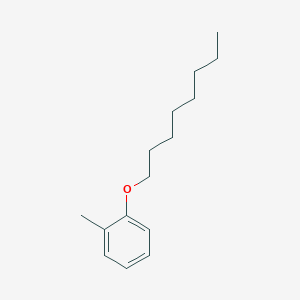
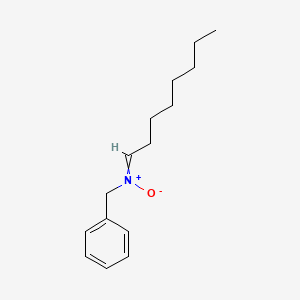
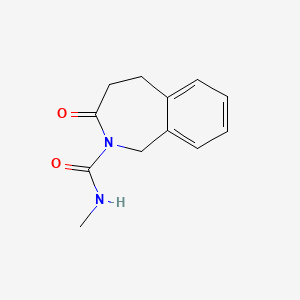
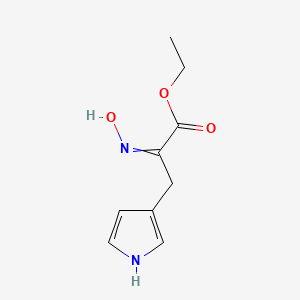
![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)
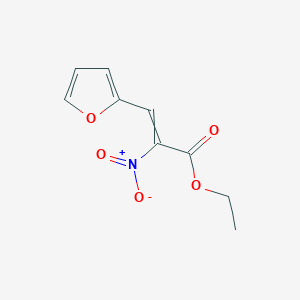

silane](/img/structure/B14465391.png)

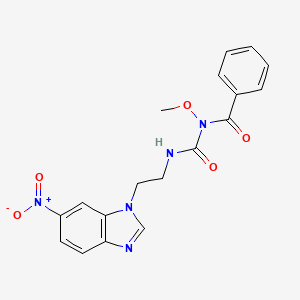
![Bicyclo[2.2.1]heptane-1-carbonyl azide](/img/structure/B14465424.png)
![Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-](/img/structure/B14465430.png)
